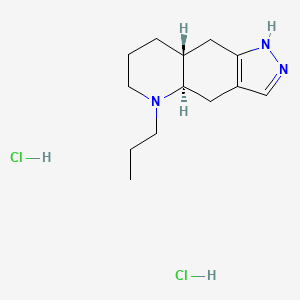
trans-(Dl)-4,4a,5,6,7,8,8a,9-octahydro-5-propyl-1H-pyrazolo(3,4-g)quinoline 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, trans-(±)- is a chemical compound with the molecular formula C13H23Cl2N3 and a molecular weight of 292.2 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
准备方法
The synthesis of 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, trans-(±)- involves several stepsThe reaction conditions often include the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher efficiency and purity.
化学反应分析
1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, trans-(±)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, trans-(±)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, trans-(±)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
相似化合物的比较
1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, trans-(±)- can be compared with other similar compounds, such as:
1H-Pyrazolo(3,4-g)quinoline derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazoloquinoline ring.
Quinoline derivatives: These compounds have a similar quinoline core but lack the pyrazole ring.
Pyrazole derivatives: These compounds contain the pyrazole ring but differ in the other structural components.
The uniqueness of 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, trans-(±)- lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
74196-94-4 |
|---|---|
分子式 |
C13H23Cl2N3 |
分子量 |
292.2 g/mol |
IUPAC 名称 |
(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;dihydrochloride |
InChI |
InChI=1S/C13H21N3.2ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;;/h9-10,13H,2-8H2,1H3,(H,14,15);2*1H/t10-,13-;;/m1../s1 |
InChI 键 |
GJIGRGIGKHPYTK-OWVUFADGSA-N |
SMILES |
CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl.Cl |
手性 SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3.Cl.Cl |
规范 SMILES |
CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl.Cl |
Key on ui other cas no. |
74196-94-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


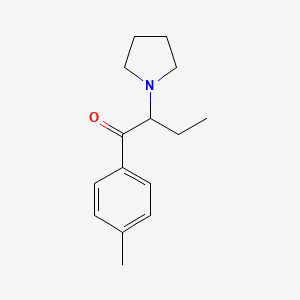
![N-[(E)-[4-[(E)-(Diphenylhydrazinylidene)methyl]phenyl]methylideneamino]-N-phenylaniline](/img/structure/B1660217.png)
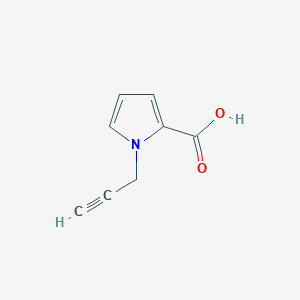
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1660220.png)
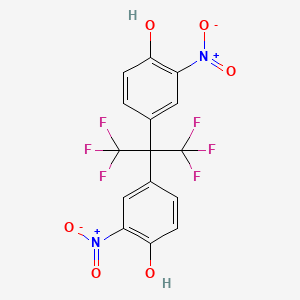

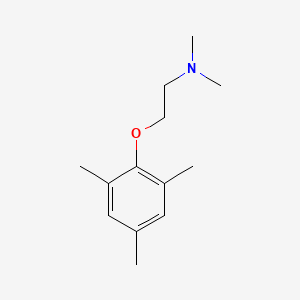
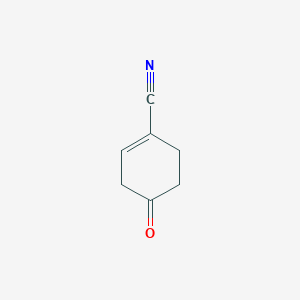
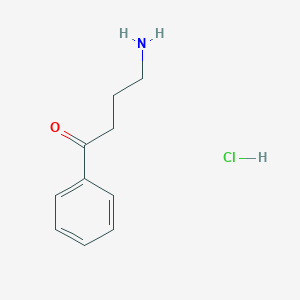
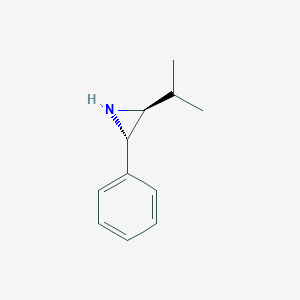
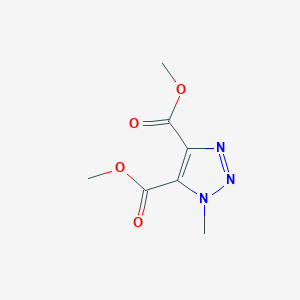
![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B1660233.png)
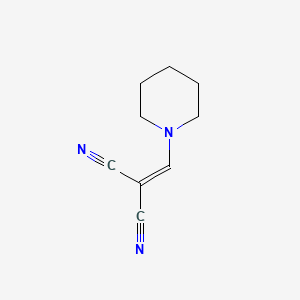
![4-[(2E)-2-[(4-Nitrophenyl)methylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1660235.png)
